molecular formula C21H19NO3 B1532597 L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]- CAS No. 934395-57-0

L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]-

Cat. No.: B1532597
CAS No.: 934395-57-0
M. Wt: 333.4 g/mol
InChI Key: RAMOIDMRYYAEAV-IBGZPJMESA-N
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Description

Molecular Architecture and Stereochemical Configuration

L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]- is a chiral amino acid derivative with a distinct molecular architecture. Its structure comprises:

  • L-Phenylalanine Backbone : A central α-carbon bonded to an amino group, a carboxylic acid, and a benzyl side chain.
  • N-Acetylation : The amino group is acetylated with a 2-naphthalenylacetyl group, introducing a planar naphthalene ring system.
  • Stereochemistry : The α-carbon adopts the L-configuration, critical for biological recognition and enzymatic interactions.

The molecular formula is C₂₁H₁₉NO₃ , with a molecular weight of 333.38 g/mol . Key functional groups include:

  • N-Acetyl Group : AcO–(CH₂)– linked to the naphthalenyl moiety.
  • Naphthalenyl Ring : A fused bicyclic aromatic system at the 2-position.
  • Carboxylic Acid : Protonated at physiological pH, enabling ionic interactions.

Table 1: Structural Comparison with Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry
L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]- C₂₁H₁₉NO₃ 333.38 N-Acetyl, naphthalenyl, carboxylic acid L-configuration
N-Acetyl-DL-phenylalanine β-naphthyl ester C₂₁H₁₉NO₃ 333.4 N-Acetyl, naphthalenyl ester Racemic (DL)
N-Acetyl-L-phenylalanine C₁₁H₁₃NO₃ 207.23 N-Acetyl, phenyl, carboxylic acid L-configuration

The L-configuration ensures distinct spatial arrangement, contrasting with racemic mixtures like the DL-isomer. The naphthalenyl group enhances aromatic interactions, influencing solubility and stability.

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound are limited, but insights can be inferred from related systems:

  • Molecular Packing :
    • Naphthalenyl Group : The planar aromatic system facilitates π-stacking interactions, critical for crystalline lattice stabilization. -

Properties

IUPAC Name

(2S)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c23-20(14-16-10-11-17-8-4-5-9-18(17)12-16)22-19(21(24)25)13-15-6-2-1-3-7-15/h1-12,19H,13-14H2,(H,22,23)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMOIDMRYYAEAV-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]-, commonly referred to as N-acetyl-L-phenylalanine (NAPA), is a derivative of the essential amino acid phenylalanine. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and implications for health.

Chemical Structure and Synthesis

N-acetyl-L-phenylalanine is synthesized through the acetylation of L-phenylalanine using acetyl-CoA as a substrate, facilitated by the enzyme phenylalanine N-acetyltransferase (EC 2.3.1.53) . The structural formula can be represented as follows:

C15H15NO2\text{C}_{15}\text{H}_{15}\text{N}\text{O}_{2}

This compound exists in various forms, including racemic mixtures, which can lead to different biological activities depending on the stereochemistry .

Neurotransmitter Precursor

L-Phenylalanine serves as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. Its role in neurotransmitter synthesis makes it crucial for mood regulation and cognitive function. Studies have shown that supplementation with L-phenylalanine can enhance mood and alleviate symptoms of depression in certain populations .

Anticonvulsant Properties

Research has indicated that N-acetyl-L-phenylalanine exhibits anticonvulsant activity. It may enhance GABAergic processes while diminishing excitatory neurotransmission, thus contributing to its potential use in treating epilepsy .

Effects on Metabolic Disorders

N-acetyl-L-phenylalanine has been studied for its role in metabolic pathways. It is considered a potential uremic toxin, with implications for individuals with renal impairment. Elevated serum levels have been observed in male COVID-19 patients compared to females and controls, suggesting a possible link between this metabolite and disease severity .

Study on Depression

A clinical trial demonstrated that patients receiving L-phenylalanine supplementation showed significant improvements in depressive symptoms compared to the placebo group. The study highlighted its effectiveness as an adjunct therapy for major depressive disorder .

Neurotransmitter Levels in Animal Models

In animal studies, administration of N-acetyl-L-phenylalanine resulted in altered levels of key neurotransmitters such as glutamate and GABA in various brain regions. These changes were associated with improved cognitive functions and reduced anxiety-like behaviors .

Data Table: Biological Activities of N-Acetyl-L-Phenylalanine

Activity Mechanism References
Mood enhancementPrecursor for neurotransmitters
Anticonvulsant effectsEnhances GABAergic activity
Metabolic implicationsPotential uremic toxin
Neurotransmitter modulationAlters levels of glutamate and GABA

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

N-acetyl-L-phenylalanine has been investigated for its potential therapeutic applications. A notable study examined its use in the synthesis of 2-(N-acetyl)-L-phenylalanylamido-2-deoxy-D-glucose (NAPA), which shows promise for treating joint diseases. The study highlighted the racemization issues encountered during the amidation process, suggesting that using pyridine as a base could reduce racemization, thus preserving the compound's chirality .

1.2 Neuroprotective Effects

Research indicates that N-acetyl-L-phenylalanine may exhibit neuroprotective properties. It has been linked to the modulation of neurotransmitter levels, potentially benefiting conditions like depression and anxiety. Its role as a precursor in the synthesis of neurotransmitters is crucial for maintaining mental health .

Biochemical Applications

2.1 Enzymatic Reactions

L-Phenylalanine ammonia-lyase (PAL) is an enzyme that catalyzes the conversion of L-phenylalanine into trans-cinnamic acid, which is essential in phenylpropanoid metabolism. This enzymatic reaction has been optimized for higher yields of L-phenylalanine derivatives through novel one-pot approaches that couple PAL amination with chemoenzymatic deracemization processes .

2.2 Synthesis of Chiral Amino Acids

N-acetyl-L-phenylalanine serves as a chiral building block in asymmetric synthesis. Its derivatives are utilized to create optically pure amino acids, which are significant in pharmaceuticals and agrochemicals. The ability to generate high yields of non-natural amino acids through biocatalysis underscores its importance in synthetic organic chemistry .

Synthetic Organic Chemistry Applications

3.1 Peptide Synthesis

N-acetyl-L-phenylalanine is widely used in peptide synthesis due to its functional groups that facilitate coupling reactions. It acts as a reactant for synthesizing various peptide derivatives, making it a versatile building block in organic synthesis .

3.2 Ligand Development

The compound has also been explored in the context of ligand development for catalytic processes. Its structure allows for the design of ligands that enhance enantioselectivity in palladium-catalyzed reactions, thereby improving the efficiency of chemical transformations .

Data Table: Summary of Key Applications

Application AreaSpecific Use CaseKey Findings/Notes
Medicinal Chemistry Drug Development (NAPA)Potential treatment for joint diseases; racemization issues addressed with pyridine
Biochemistry Enzymatic Reactions (PAL)Efficient conversion of L-phenylalanine to trans-cinnamic acid
Synthetic Chemistry Peptide SynthesisVersatile building block for various peptide derivatives
Catalysis Ligand DevelopmentEnhanced enantioselectivity in palladium-catalyzed reactions

Case Studies

Case Study 1: Synthesis Optimization
A study focused on optimizing the amidation conditions for N-acetyl-L-phenylalanine using TBTU and various bases found that pyridine significantly reduced racemization rates compared to other bases. This optimization is crucial for maintaining chirality in drug synthesis .

Case Study 2: Biocatalytic Production
Research demonstrated the use of bacterial PALs for synthesizing high-value non-natural amino acids from inexpensive cinnamic acids, showcasing an efficient method for producing L-phenylalanine derivatives with excellent optical purity .

Comparison with Similar Compounds

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-phenylalanine

  • Molecular Formula : C₂₁H₂₄Cl₂N₂O₃ .
  • Key Features: Substitution of the naphthalene group with a 4-[bis(2-chloroethyl)amino]phenyl moiety. Presence of two chlorine atoms increases molecular weight (423.33 g/mol) and reactivity, likely enabling alkylation activity .
  • Its mechanism may involve DNA crosslinking, contrasting with 2-Naa-FF’s role in peptide-based therapeutics .

DL-Phenylalanine, N-acetyl- (Afalanine)

  • Molecular Formula: C₁₁H₁₃NO₃ .
  • Key Features :
    • Racemic mixture (DL-form) lacking the naphthalene group.
    • Simpler structure with a single acetyl modification, reducing steric hindrance and lipophilicity compared to 2-Naa-FF .
  • Applications: Used in studies of amino acid metabolism and as a precursor in asymmetric synthesis. The absence of aromatic extensions limits its utility in targeted drug delivery .

N-Phthaloyl-L-phenylalanine

  • Molecular Formula: C₁₇H₁₃NO₄ .
  • Key Features :
    • Replaces the naphthalenylacetyl group with a phthaloyl (1,3-dioxoisoindolyl) moiety.
    • The phthaloyl group introduces rigidity and electron-withdrawing properties, altering solubility and metabolic stability .
  • Applications : Commonly employed as a protective group in peptide synthesis. Its planar structure may hinder membrane permeability compared to 2-Naa-FF’s naphthalene-based flexibility .

N-[2-(Diethylamino)ethyl]-2-phenylacetamide

  • Molecular Formula : C₁₄H₂₂N₂O .
  • Key Features: Contains a diethylaminoethyl side chain instead of aromatic extensions.
  • Applications : Likely serves as a intermediate in synthesizing cationic surfactants or local anesthetics. Its lack of aromaticity limits applications in π-π stacking interactions critical to 2-Naa-FF’s bioactivity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications
L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]- C₃₀H₂₈N₂O₄ 472.21 Naphthalenylacetyl Peptide therapeutics, enzyme inhibition
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-phenylalanine C₂₁H₂₄Cl₂N₂O₃ 423.33 Chloroethylphenyl Chemotherapy (alkylating agents)
DL-Phenylalanine, N-acetyl- C₁₁H₁₃NO₃ 207.23 Acetyl Metabolic studies, synthesis
N-Phthaloyl-L-phenylalanine C₁₇H₁₃NO₄ 295.29 Phthaloyl Peptide protection
N-[2-(Diethylamino)ethyl]-2-phenylacetamide C₁₄H₂₂N₂O 234.34 Diethylaminoethyl Surfactants, anesthetics

Research Findings and Implications

  • Lipophilicity and Bioavailability : 2-Naa-FF’s naphthalene group enhances membrane permeability compared to N-phthaloyl and DL-acetyl derivatives, making it superior for blood-brain barrier penetration .
  • Synthetic Utility : N-phthaloyl and DL-acetyl derivatives are primarily used as protective groups or metabolic analogs, whereas 2-Naa-FF is tailored for bioactive peptide design .

Preparation Methods

Protection of L-Phenylalanine Amino Group

A common approach is the use of Boc (tert-butyloxycarbonyl) protection on the amino group of L-phenylalanine. Boc-L-phenylalanine derivatives are stable and allow selective reactions on the carboxyl or side chain groups without interference from the amino group.

Protection Group Purpose Notes
Boc (tert-butoxycarbonyl) Protect amino group Stable under mild conditions; removable by acid
Bzl (benzyl ether) Protect hydroxyl groups (if present) Used in related amino acids like serine

Preparation of 2-(2-naphthalenyl)acetyl Moiety

The 2-(2-naphthalenyl)acetyl group is generally introduced as an activated acid derivative, such as an acid chloride or an active ester, to facilitate coupling. The naphthalenylacetyl fragment can be synthesized or sourced commercially and then converted into a reactive intermediate.

Coupling Methods

The coupling of the 2-(2-naphthalenyl)acetyl group to the amino acid is typically achieved through peptide coupling reagents. Among the widely used reagents are:

  • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
  • DCC (Dicyclohexylcarbodiimide)
  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

A recent study highlighted the use of TBTU in amidation reactions involving N-acetyl-L-phenylalanine derivatives, noting that racemization is a significant concern during coupling. The choice of base is critical; pyridine was found to reduce racemization compared to other bases.

Coupling Reagent Base Used Racemization Control Notes
TBTU Pyridine Reduced racemization Preferred for stereochemical retention
TBTU Other bases Higher racemization Less stereochemical control

Racemization Considerations

Maintaining the L-configuration of phenylalanine during acylation is crucial. Racemization can occur via enolization or other side reactions during coupling. Studies demonstrate that:

  • Using pyridine as the base in TBTU-mediated amidation reduces racemization.
  • Control of reaction time and temperature is essential.
  • Alternative coupling strategies or additives may also help preserve stereochemistry.

Alternative Synthetic Routes: Ni(II) Complex Mediated Synthesis

An advanced method involves the use of Ni(II) complexes of glycine or related amino acids to facilitate stereoselective alkylation and subsequent transformations. This approach allows for:

  • High stereochemical control.
  • Avoidance of racemization.
  • Efficient synthesis of tailor-made α-amino acids, including phenylalanine derivatives.

The general procedure includes:

  • Formation of Ni(II) complexes with glycine derivatives.
  • Tandem alkylation using alkyl halides in the presence of bases like sodium hydroxide and phase-transfer catalysts such as tetrabutylammonium iodide.
  • Subsequent decomplexation and purification to yield the amino acid derivative.

Deprotection and Purification

After coupling, the Boc protecting group is removed typically by acidic treatment (e.g., trifluoroacetic acid or HCl in methanol). The product is then purified by:

  • Extraction with organic solvents (ethyl acetate, dichloromethane).
  • Lyophilization or crystallization.
  • Chromatographic techniques if necessary.

In peptide synthesis contexts, cleavage from resin supports and side-chain deprotection may involve treatment with hydrofluoric acid in the presence of scavengers such as anisole to prevent side reactions.

Summary Table of Preparation Steps

Step Reagents/Conditions Purpose Notes
1. Amino group protection Boc anhydride or Boc-protected phenylalanine Protect amino group Prevents side reactions during coupling
2. Preparation of acyl donor 2-(2-naphthalenyl)acetic acid → acid chloride or active ester Activate acyl group Enables efficient coupling
3. Coupling TBTU + pyridine base Form amide bond Pyridine reduces racemization
4. Deprotection Acidic conditions (TFA, HCl) Remove Boc group Yields free amino acid derivative
5. Purification Extraction, lyophilization, chromatography Isolate pure product Ensures removal of impurities

Research Findings and Recommendations

  • The use of Boc protection on L-phenylalanine is standard and effective.
  • TBTU-mediated coupling with pyridine as base is the preferred method to minimize racemization during acylation with 2-(2-naphthalenyl)acetyl derivatives.
  • Ni(II) complex-mediated synthesis offers a stereoselective alternative for preparing α-amino acid derivatives with high purity and yield.
  • Scavengers such as anisole during deprotection steps prevent side reactions and degradation.
  • Careful control of reaction conditions (temperature, time, stoichiometry) is essential to optimize yield and stereochemical integrity.

This comprehensive overview synthesizes diverse, authoritative sources on the preparation of L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]-, emphasizing practical synthetic methods, stereochemical considerations, and purification strategies to guide researchers in this field.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]-, and how is purity ensured?

  • Methodology : The compound is synthesized via coupling reactions using 2-naphthaleneacetic acid derivatives with L-phenylalanine under anhydrous conditions. Reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DCC (N,N'-Dicyclohexylcarbodiimide) are commonly employed for amide bond formation. Purification is achieved via reverse-phase HPLC, with purity ≥98% confirmed by analytical HPLC .
  • Characterization : Structural validation is performed using 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) to confirm the presence of the naphthalene and acetylated phenylalanine moieties .

Q. What experimental strategies are used to assess solubility and stability in aqueous buffers?

  • Solubility Testing : The compound is dissolved in DMSO (dimethyl sulfoxide) as a stock solution, followed by dilution in phosphate-buffered saline (PBS) or cell culture media. Dynamic light scattering (DLS) monitors aggregation at varying concentrations (e.g., 1–100 µM) .
  • Stability Analysis : Incubation in simulated physiological conditions (pH 7.4, 37°C) over 24–72 hours, with degradation products quantified via LC-MS. Stability is critical for biological assays to avoid false negatives .

Advanced Research Questions

Q. How do structural modifications to the naphthalene ring impact binding affinity in receptor studies?

  • Case Study : Substitution at the 6′-position of the naphthalene ring (e.g., methoxy groups) enhances μ-opioid receptor binding affinity. Radioligand displacement assays using 3^3H-naloxone show a 2.8-fold increase in affinity (Ki_i = 0.18 nM vs. 0.50 nM for unmodified analogs) .
  • Computational Support : Molecular docking (e.g., AutoDock Vina) identifies hydrophobic interactions between the naphthalene ring and receptor pockets, guiding rational design .

Q. What advanced analytical methods resolve contradictions in biological activity data?

  • Challenge : Discrepancies in reported IC50_{50} values for enzyme inhibition (e.g., proteases).
  • Resolution : Use orthogonal assays:

  • Fluorescence Polarization : Measures direct binding to labeled enzyme active sites.
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kon_{on}/koff_{off}) to differentiate true inhibitors from aggregators .

Q. How is the compound utilized in studying peptide self-assembly mechanisms?

  • Application : The naphthalene group promotes π-π stacking, enabling the formation of β-sheet-rich hydrogels. Critical aggregation concentrations (CACs) are determined via thioflavin T fluorescence. Transmission electron microscopy (TEM) visualizes fibril morphology .
  • Kinetic Analysis : Time-resolved circular dichroism (CD) monitors secondary structure transitions from random coil to β-sheet .

Methodological Considerations

Q. What protocols optimize the compound’s use in radiolabeling for in vivo studies?

  • Radiolabeling : 14^{14}C or 3^3H isotopes are introduced via catalytic hydrogenation of precursor alkenes or acetylation with labeled acetic anhydride. Radiochemical purity (>95%) is confirmed by radio-HPLC .
  • Biodistribution : Administered intravenously in rodent models, followed by autoradiography or PET/CT imaging to track tissue uptake .

Q. How do researchers address batch-to-batch variability in pharmacological assays?

  • Quality Control : Implement strict HPLC-MS batch validation (retention time ±0.1 min, mass error <2 ppm).
  • Normalization : Include internal controls (e.g., reference inhibitors) in each assay plate to adjust for inter-experimental variability .

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